7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 941916-90-1
Cat. No.: VC11900995
Molecular Formula: C17H20N4O4S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941916-90-1 |
|---|---|
| Molecular Formula | C17H20N4O4S |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
| Standard InChI | InChI=1S/C17H20N4O4S/c1-10-5-4-6-12(7-10)25-9-11(22)8-21-13-14(18-16(21)26)19(2)17(24)20(3)15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,18,26) |
| Standard InChI Key | GGFOSYRRIGHWPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The compound features a purine backbone (C5H4N4) substituted at multiple positions:
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N1 and N3: Methyl groups (-CH3)
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C7: A 2-hydroxy-3-(3-methylphenoxy)propyl chain
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C8: Sulfanyl (-SH) moiety
Its molecular formula is C17H20N4O4S, with a molecular weight of 376.4 g/mol. The 3-methylphenoxy group introduces aromaticity and hydrophobicity, while the sulfanyl group enhances potential for disulfide bond formation and redox interactions .
Stereochemical Considerations
Though explicit stereochemical data remains limited, the propyl sidechain’s hydroxy group at position 2 suggests possible chiral centers. Computational models predict three rotatable bonds in the propyl-phenoxy sidechain, influencing conformational flexibility .
Synthesis and Manufacturing Processes
Synthetic Pathways
Purine derivatives like this compound typically require multi-step synthesis:
Critical challenges include minimizing racemization during sidechain attachment and preventing sulfur oxidation during purification .
Comparative Analysis with Structural Analogues
The target compound balances enzymatic potency and metabolic stability, outperforming hydrazino variants in vivo despite lower enzyme affinity .
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